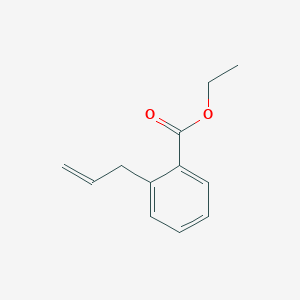

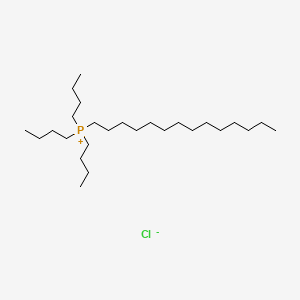

![molecular formula C6H2Br2S2 B1311239 3,6-Dibromothieno[3,2-b]thiophene CAS No. 392662-65-6](/img/structure/B1311239.png)

3,6-Dibromothieno[3,2-b]thiophene

Vue d'ensemble

Description

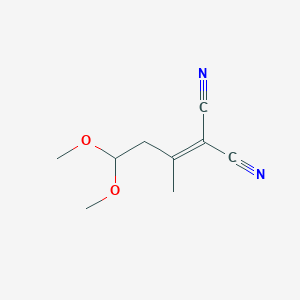

3,6-Dibromothieno[3,2-b]thiophene, also known by its CAS number 392662-65-6, is a derivative of thieno[3,2-b]thiophene with bromine functional groups at the 3,6-positions of the fused rings . It is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical pharmaceutical synthesis processes .

Synthesis Analysis

The synthesis of 3,6-Dibromothieno[3,2-b]thiophene involves several synthetic pathways. Symmetrical derivatives have been obtained from 3,6-dibromothieno[3,2-b]thiophene or by trans-etherification of 3,6-dimethoxythieno[3,2-b]thiophene .Molecular Structure Analysis

The molecular structure of 3,6-Dibromothieno[3,2-b]thiophene is characterized by the presence of bromine functional groups at the 3,6-positions of the fused rings . This structure allows it to be used as an intermediate to build up more complex structures such as semiconducting molecules, oligomers, and conjugated polymers for OFETs, sensors, OLEDs, and OPVs .Chemical Reactions Analysis

The chemical reactions involving 3,6-Dibromothieno[3,2-b]thiophene are characterized by the presence of bromine functional groups at the 3,6-positions of the fused rings. These functional groups can be easily modified to optimize the electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dibromothieno[3,2-b]thiophene include a molecular weight of 298.0 g/mol . It has a topological polar surface area of 56.5 Ų . The exact mass is 297.79442 g/mol and the monoisotopic mass is 295.79647 g/mol .Applications De Recherche Scientifique

Organic Field-Effect Transistors (OFETs)

3,6-Dibromothieno[3,2-b]thiophene is used as an intermediate in the synthesis of semiconducting molecules for OFETs. These transistors are key components in organic electronics due to their flexibility, light weight, and potential for low-cost production .

Sensors

The compound’s derivatives are utilized in creating sensitive materials for sensors. These sensors can detect various physical or chemical stimuli with high specificity and sensitivity .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, 3,6-Dibromothieno[3,2-b]thiophene-based molecules contribute to the development of efficient and bright light-emitting devices. OLEDs are widely used in displays and lighting systems due to their superior color quality and energy efficiency .

Organic Photovoltaics (OPVs)

This compound is also an important precursor in the synthesis of conjugated polymers for OPVs. OPVs offer a promising approach to harnessing solar energy through lightweight and flexible solar cells .

Pharmaceutical Intermediates

In the pharmaceutical industry, 3,6-Dibromothieno[3,2-b]thiophene serves as an intermediate in drug synthesis. It’s involved in creating compounds with potential therapeutic applications .

Vapor Evaporation Materials

Due to its limited solubility in common organic solvents, derivatives of 3,6-Dibromothieno[3,2-b]thiophene are promising candidates for organic electronic devices prepared by vapor evaporation—a technique used in producing thin films with precise control over the deposition process .

Wide Band Gap Polymers

The compound is used in designing wide band gap polymers which are essential for creating high-performance electronic devices. These polymers allow for better stability and efficiency in electronic applications .

Material Synthesis

Lastly, 3,6-Dibromothieno[3,2-b]thiophene is a versatile building block in material synthesis. It’s used to create complex structures that have unique electrical properties suitable for advanced material applications .

Safety and Hazards

When handling 3,6-Dibromothieno[3,2-b]thiophene, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It is also advised to wear a respirator, chemical-resistant gloves, safety glasses, and appropriate protective clothing .

Mécanisme D'action

Target of Action

3,6-Dibromothieno[3,2-b]thiophene (TT36) is a derivative of thieno[3,2-b]thiophene with bromine functional groups at the 3,6-positions of the fused rings . It is primarily used as an intermediate to build up more complex structures such as semiconducting molecules, oligomers, and conjugated polymers . These structures are used in organic field-effect transistors (OFETs), sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics .

Mode of Action

The bromine functional groups at the 3,6-positions of the fused rings in TT36 allow for easy modification to optimize the electronic properties . Alkylation or arylation of thieno[3,2-b]thiophene at the 3,6-positions can be achieved via the Negishi cross-coupling reaction .

Biochemical Pathways

It is known that tt36 is used to build semiconducting molecules, oligomers, and conjugated polymers . These structures can affect the charge transfer mobility, thereby influencing the performance of devices such as OFETs, sensors, OLEDs, and OPVs .

Result of Action

The result of TT36’s action is the creation of more complex structures such as semiconducting molecules, oligomers, and conjugated polymers . These structures are used in various electronic devices, and their performance can be influenced by the charge transfer mobility .

Propriétés

IUPAC Name |

3,6-dibromothieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2S2/c7-3-1-9-6-4(8)2-10-5(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMPVYZMICAYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=CS2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442557 | |

| Record name | 3,6-Dibromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromothieno[3,2-b]thiophene | |

CAS RN |

392662-65-6 | |

| Record name | 3,6-Dibromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromothieno[3,2-b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 3,6-Dibromothieno[3,2-b]thiophene in materials science?

A1: 3,6-Dibromothieno[3,2-b]thiophene serves as a versatile building block for synthesizing conjugated polymers, often employed in organic electronics. For instance, it acts as a precursor to donor-acceptor polymers used in the fabrication of flexible, high-performance supercapacitors. [] The dibromo substituents allow for further functionalization through various coupling reactions, enabling the tuning of the polymer's electronic properties for specific applications. [, ]

Q2: How does the structure of 3,6-Dibromothieno[3,2-b]thiophene influence its reactivity?

A2: The presence of bromine atoms at the 3 and 6 positions of the thieno[3,2-b]thiophene core significantly influences its reactivity. These bromine atoms can be readily substituted via metal-halogen exchange reactions with alkyl lithium reagents, leading to the formation of lithiated intermediates. [, ] These intermediates are highly reactive and can undergo further reactions with electrophiles, providing a pathway for the synthesis of diversely substituted thieno[3,2-b]thiophene derivatives.

Q3: Can you describe a specific example of how 3,6-Dibromothieno[3,2-b]thiophene is used to synthesize more complex molecules?

A3: 3,6-Dibromothieno[3,2-b]thiophene can be utilized to create polyfunctionalized thiophenes and enediynes. Reacting it with two equivalents of butyllithium at -78°C results in a 3,6-dilithiated thieno[3,2-b]thiophene intermediate. Upon warming to room temperature, this intermediate undergoes a tandem ring-opening process, yielding derivatives of 3-bromo-5-ethynylthiophene-4-thiol and 3,4-dimercaptohex-3-ene-1,5-diyne. These compounds can be further manipulated to create a range of functionalized molecules. []

Q4: How does the choice of linker position on the thieno[3,2-b]thiophene unit impact the properties of resulting polymers?

A4: Studies have shown that changing the linker positions from the 3,6-isomer to the 2,5-isomer in polymers incorporating the thieno[3,2-b]thiophene unit can significantly alter the polymer's properties. This change leads to a reduced twist angle on the polymer backbone, resulting in broadened absorption spectra and an elevated highest occupied molecular orbital (HOMO) energy level. Consequently, polymer solar cells based on the 2,5-isomer exhibit enhanced power conversion efficiencies compared to their 3,6-isomer counterparts due to improvements in short-circuit current densities and fill factor. []

Q5: What analytical techniques are commonly employed to characterize 3,6-Dibromothieno[3,2-b]thiophene and its derivatives?

A5: Common analytical methods for characterizing 3,6-Dibromothieno[3,2-b]thiophene and its derivatives include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are employed to confirm molecular structures and analyze the regiochemistry of substitution reactions. [, ]

- Mass Spectrometry (MS): MS is utilized for molecular weight determination and structural confirmation. []

- X-Ray Crystallography: This technique provides detailed structural information, including bond lengths, angles, and molecular conformation, offering insights into the planarity of the molecule and its potential for intermolecular interactions like π-π stacking. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

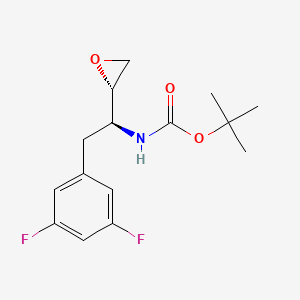

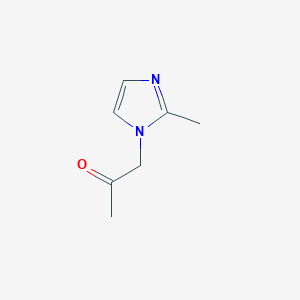

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)

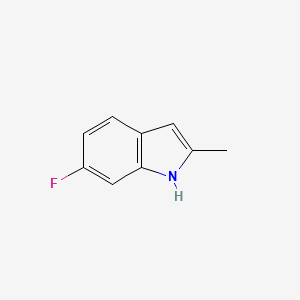

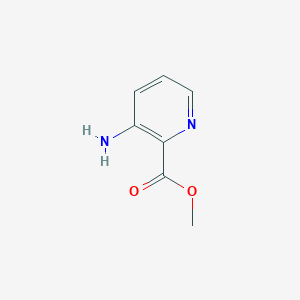

![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)

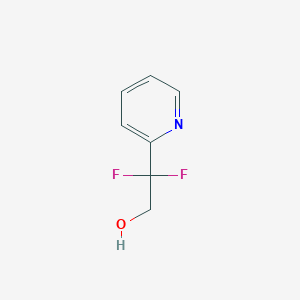

![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)